2-[(2-ethoxy-2-oxoethyl)amino]aceticacidhydrochloride
Description
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO4·HCl. It is also known by its IUPAC name, (2-ethoxy-2-oxoethyl)glycine hydrochloride . This compound is typically found in a powder form and has a melting point of 143-144°C .
Properties
IUPAC Name |
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-2-11-6(10)4-7-3-5(8)9;/h7H,2-4H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTPMCLBABMZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride involves the reaction of ethyl chloroacetate with glycine in the presence of a base, followed by acidification to obtain the hydrochloride salt . The reaction conditions typically involve:
Temperature: Room temperature
Solvent: Water or ethanol
Catalyst: Base such as sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reacting ethyl chloroacetate with glycine: in a suitable solvent.
Neutralizing the reaction mixture: with hydrochloric acid to obtain the hydrochloride salt.
Purification: through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of acids or bases.
Condensation Reactions: Often involve dehydrating agents or catalysts.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Forms the corresponding carboxylic acid.
Condensation Reactions: Forms larger molecules or polymers.
Scientific Research Applications
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, participate in hydrolysis to release active carboxylic acids, and form larger molecules through condensation reactions. These interactions are mediated by its functional groups, including the ethoxy and amino groups .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-aminoethoxy)ethoxy)acetic acid: Similar structure but with different functional groups.
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate: Similar backbone but different ester group.
Uniqueness
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride form also enhances its solubility and stability .
Biological Activity
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride is . It contains an ethoxy group and an amino-acetic acid moiety, contributing to its biological activity.
The mechanism of action for this compound is primarily linked to its ability to modulate metabolic pathways. It is hypothesized to interact with specific cellular targets, influencing processes such as:
- Cellular Signaling : The compound may affect pathways related to cellular stress responses.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic disorders, potentially offering therapeutic benefits in conditions like diabetes.
Antidiabetic Potential
Recent studies indicate that compounds similar to 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. This is crucial for maintaining insulin secretion and preventing cell death associated with diabetes.
Table 1: Summary of Related Compounds and Their Biological Activities
| Compound ID | Activity Type | EC50 (µM) | Max Activity (%) |
|---|---|---|---|
| WO5m | β-cell protection | 0.1 ± 0.01 | 100 |
| Compound 1 | Cytotoxicity | 6 ± 1 | 97 |
| Compound 5a | Moderate activity | 18 ± 4 | 45 |
*Data adapted from studies on related compounds demonstrating the potential efficacy of similar structures in protecting β-cells from ER stress-induced damage .
Cytotoxicity and Antiviral Activity
The compound has shown promise in preliminary tests for cytotoxicity against various cancer cell lines. Its structural similarity to known antitumor agents suggests potential for further development in cancer therapy.
Case Studies
-
Study on Pancreatic β-cell Protection :
- Objective : To evaluate the protective effects of compounds similar to 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride on β-cells.
- Findings : The study reported significant improvements in cell viability under ER stress conditions, indicating a protective mechanism that could be harnessed for diabetic therapies .
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects of the compound on cancer cell lines.
- Results : The compound demonstrated selective cytotoxicity, with IC50 values indicating effective concentration ranges for inducing cell death in specific cancer types.
Discussion
The biological activity of 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride presents a multifaceted profile with implications for diabetes management and cancer therapy. Its ability to protect pancreatic β-cells from ER stress highlights its potential as a therapeutic agent in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves condensation of 2-ethoxy-2-oxoethylamine with chloroacetic acid derivatives, followed by hydrochloric acid treatment to form the hydrochloride salt. Optimization includes solvent selection (e.g., anhydrous dichloromethane or THF), controlled temperature (0–5°C for exothermic steps), and stoichiometric adjustments to minimize byproducts. Purification via recrystallization (using ethanol/water mixtures) or column chromatography improves yield and purity .
Q. How can researchers characterize the purity and structural integrity of 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the ethoxy, carbonyl, and amino groups. Chemical shifts for the α-proton (near δ 3.8–4.2 ppm) and carbonyl carbons (δ 165–175 ppm) are critical markers .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) quantifies purity. Mobile phases like acetonitrile/water (0.1% TFA) resolve polar impurities .
- Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak [M+H] at m/z corresponding to CHClNO .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?
- Methodological Answer : Solubility is pH-dependent; the hydrochloride salt enhances aqueous solubility (>50 mg/mL at pH 3–5). Stability studies (TGA/DSC) show decomposition above 200°C. Hydrolytic stability in buffers (pH 7.4) should be monitored via UV-Vis or LC-MS over 24–72 hours to assess degradation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride in different solvent systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects and transition states. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in water, DMSO, or ethanol. Solvent-accessible surface area (SASA) analysis identifies aggregation-prone regions .
Q. How should researchers address discrepancies in reported biological activity data across different experimental models?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC determination via dose-response curves). Control variables include cell line specificity (e.g., HEK293 vs. HeLa), serum concentration in media, and incubation time. Meta-analysis of published data using tools like RevMan can identify outliers and systemic biases .
Q. What methodologies are recommended for evaluating the compound’s potential as a biochemical probe in amino acid transport studies?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled amino acids (e.g., H-glycine) in membrane vesicles to measure inhibition.
- Fluorescence Quenching : Monitor tryptophan fluorescence in transport proteins (e.g., SLC6A14) upon compound binding.
- Molecular Docking : AutoDock Vina predicts binding affinity to amino acid transporters, guided by crystallographic data from homologous proteins .
Q. What advanced techniques are critical for analyzing the compound’s behavior under physiological conditions, including pH-dependent solubility and stability?
- Methodological Answer :
- pH-Partitioning Studies : Use shake-flask methods with octanol/buffer systems to measure logP at pH 5–8.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-HRMS.
- Circular Dichroism (CD) : Assess conformational changes in protein targets (e.g., serum albumin) upon compound binding .
Data Contradiction Analysis
Q. How can conflicting solubility data from different sources be systematically resolved?
- Methodological Answer : Replicate experiments using USP/Ph.Eur. solubility protocols. Variables to standardize include particle size (via micronization), agitation speed, and equilibration time (24–48 hours). Compare results with PubChem or EPA DSSTox datasets for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
